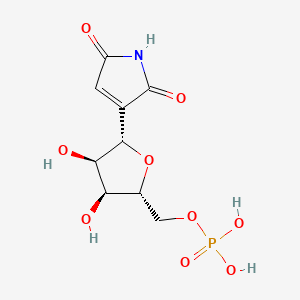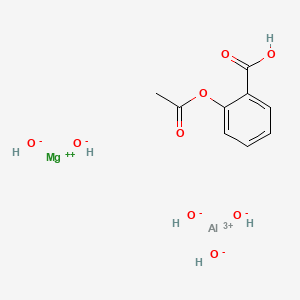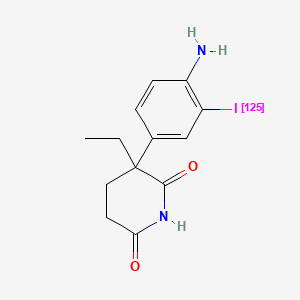![molecular formula C23H22Cl2N2O5 B1233214 4-[6-(2,4-Dichlorophenyl)-4-methyl-2-oxo-5-phenylmethoxycarbonyl-1,6-dihydropyrimidin-3-yl]butanoic acid](/img/structure/B1233214.png)
4-[6-(2,4-Dichlorophenyl)-4-methyl-2-oxo-5-phenylmethoxycarbonyl-1,6-dihydropyrimidin-3-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(2,4-dichlorophenyl)-4-methyl-2-oxo-5-phenylmethoxycarbonyl-1,6-dihydropyrimidin-3-yl]butanoic acid is a carboxylic ester. It derives from a benzyl alcohol.
Scientific Research Applications
Molecular Docking and Spectroscopic Studies
4-[6-(2,4-Dichlorophenyl)-4-methyl-2-oxo-5-phenylmethoxycarbonyl-1,6-dihydropyrimidin-3-yl]butanoic acid and related compounds have been studied using molecular docking and spectroscopic methods. These studies contribute to understanding the molecular structure and reactivity, which are crucial for developing new materials and pharmaceuticals (Vanasundari et al., 2018).
Synthesis and Evaluation for Biological Activities
Research on the synthesis of derivatives of this compound reveals their potential for biological activities. Studies include molecular docking to predict affinity with proteins, and antimicrobial activity tests. These insights are valuable for drug discovery and development of new therapeutic agents (Holam et al., 2022).
Optical and Electronic Properties
Investigations into the optical and electronic properties of these compounds contribute to the development of nonlinear optical materials. Understanding these properties is crucial for applications in optoelectronics and photonics (Vanasundari et al., 2017).
Stability and Luminescent Properties
The synthesis of stable luminescent molecular crystals based on derivatives of this compound demonstrates their potential in material science, particularly in the development of stable photoluminescent materials for various technological applications (Zhestkij et al., 2021).
Novel Compound Synthesis for Virus Treatment
In the context of antiviral research, the synthesis of novel compounds derived from this chemical structure shows promise for the treatment of diseases such as variola virus, indicating potential pharmaceutical applications (Gerçek et al., 2022).
Environmental Interactions
Research into the sorption properties of related phenoxy herbicides helps in understanding the environmental impact and behavior of these compounds in soil, contributing to environmental science and safety evaluations (Werner et al., 2012).
properties
Molecular Formula |
C23H22Cl2N2O5 |
|---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
4-[6-(2,4-dichlorophenyl)-4-methyl-2-oxo-5-phenylmethoxycarbonyl-1,6-dihydropyrimidin-3-yl]butanoic acid |
InChI |
InChI=1S/C23H22Cl2N2O5/c1-14-20(22(30)32-13-15-6-3-2-4-7-15)21(17-10-9-16(24)12-18(17)25)26-23(31)27(14)11-5-8-19(28)29/h2-4,6-7,9-10,12,21H,5,8,11,13H2,1H3,(H,26,31)(H,28,29) |
InChI Key |
UHBVLBSCOSTTAV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1CCCC(=O)O)C2=C(C=C(C=C2)Cl)Cl)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(NC(=O)N1CCCC(=O)O)C2=C(C=C(C=C2)Cl)Cl)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(6E,8E,10Z,16E)-15,22-Dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B1233131.png)
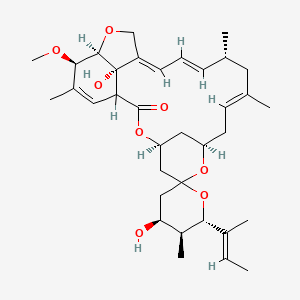
![(2R,3R,4R)-4-hydroxy-2-[(E)-8-hydroxy-7-oxooct-2-enyl]-3-[(E)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentan-1-one](/img/structure/B1233134.png)

![(2E)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one](/img/structure/B1233138.png)
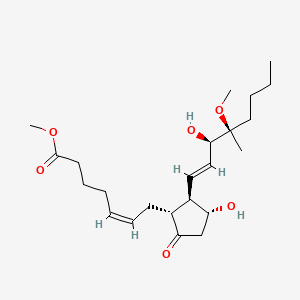

![[(10Z)-16-Hydroxy-4,8,8,11,15-pentamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1233147.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate](/img/structure/B1233148.png)
